molecular formula C16H16O3 B4774063 2-phenoxyethyl 3-methylbenzoate

2-phenoxyethyl 3-methylbenzoate

Cat. No.: B4774063
M. Wt: 256.30 g/mol
InChI Key: CGEUORGGQPQIHD-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-methylbenzoate is an ester derivative synthesized via the reaction of 3-methylbenzoic acid with 2-phenoxyethanol. This compound features a phenoxyethyl ester group attached to the 3-methyl-substituted benzene ring. Its synthesis typically follows esterification protocols similar to those described for monoacid esters derived from medicinal plant constituents .

Properties

IUPAC Name

2-phenoxyethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-6-5-7-14(12-13)16(17)19-11-10-18-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUORGGQPQIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-phenoxyethyl 3-methylbenzoate involves the direct esterification of 3-methylbenzoic acid with 2-phenoxyethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction typically requires heating and the removal of water to drive the equilibrium towards product formation.

Industrial Production Methods

In industrial settings, the synthesis of 2-phenoxyethyl 3-methylbenzoate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous reactors to ensure efficient production. The use of heterogeneous catalysts can also be explored to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester bond in 2-phenoxyethyl 3-methylbenzoate can be cleaved under acidic or basic conditions to yield 3-methylbenzoic acid and 2-phenoxyethanol.

    Transesterification: This compound can undergo transesterification reactions with alcohols in the presence of a catalyst, leading to the formation of new esters by exchanging the alcohol portion of the molecule.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Requires alcohols and a suitable catalyst, such as an acid or base, under controlled temperature conditions.

Major Products

    Hydrolysis: Produces 3-methylbenzoic acid and 2-phenoxyethanol.

    Transesterification: Results in the formation of new esters depending on the alcohol used in the reaction.

Scientific Research Applications

2-Phenoxyethyl 3-methylbenzoate has several applications in scientific research:

    Organic Synthesis:

    Materials Science: Its structural features, including the rigid aromatic moiety and the flexible linker, make it suitable for developing advanced materials.

    Pharmaceuticals and Agrochemicals: The compound’s potential bioactivity makes it a candidate for drug development and agricultural applications.

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 3-methylbenzoate is not well-documented. based on its structural similarity to other esters, it is likely to interact with biological targets through ester hydrolysis, releasing active components such as 3-methylbenzoic acid and 2-phenoxyethanol. These components may then exert their effects through various molecular pathways .

Comparison with Similar Compounds

Table 1: Cytotoxicity of 2-Phenoxyethyl Benzoate Derivatives Against MCF-7 Breast Cancer Cells

Compound Viability at 62.5 µg/mL Viability at 500 µg/mL IC50 (µg/mL) Key Structural Feature
2-Phenoxyethyl 4-hydroxybenzoate 36% 11% <62.5 Para-hydroxyl group
2-Phenoxyethyl 2-hydroxybenzoate N/A 52% >500 Ortho-hydroxyl group

Key Findings :

  • The position of the hydroxyl group significantly impacts cytotoxicity. The para-hydroxyl derivative (4-hydroxy) forms intermolecular hydrogen bonds with DNA, enhancing its anticancer activity compared to the ortho-substituted analog (2-hydroxy), which lacks this interaction .
  • 2-Phenoxyethyl 3-methylbenzoate, lacking a hydroxyl group, is anticipated to exhibit reduced cytotoxicity compared to its hydroxylated counterparts due to diminished DNA-binding capacity.

Amide vs. Ester Derivatives

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (amide derivative): Contains an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization in synthetic chemistry. This contrasts with ester-based compounds like 2-phenoxyethyl 3-methylbenzoate, which are more likely to be explored for bioactive applications (e.g., antifungal or anticancer agents) .

Methoxy vs. Phenoxy Substituents

  • Ethyl 2-methoxybenzoate: Features a methoxy group at the ortho position. Its standardized physical properties (e.g., solubility in ethanol, refractive index) and regulatory compliance (JECFA/FCC) suggest applications in flavoring agents or fragrances, differing from the phenoxyethyl esters’ pharmacological focus .

Metabolism and Environmental Impact

  • 3-Methylbenzoate vs. 3-Trifluoromethylbenzoate :
    • 3-Methylbenzoate is metabolized more efficiently by Pseudomonas putida MT-2, with enzyme induction levels 20–50 times higher than those for 3-trifluoromethylbenzoate. This indicates that methyl-substituted benzoates may degrade faster in the environment, reducing ecological persistence compared to fluorinated analogs .

Pesticide Esters vs. Pharmaceutical Esters

  • Methyl 2-((4-methoxy-6-methyltriazinyl)amino)sulfonylbenzoate (metsulfuron methyl ester): A triazine-linked ester used as a herbicide, highlighting how structural modifications (e.g., sulfonylurea and triazine groups) shift applications toward agrochemicals rather than pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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